BenchChemオンラインストアへようこそ!

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine

Medicinal Chemistry Kinase Inhibitors Agrochemical Research

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine (CAS 894779-69-2) is a fluorinated pyrazole building block with molecular formula C6H8F3N3 and molecular weight 179.14 g/mol. The compound features an N-methyl substituent at pyrazole position 1, a trifluoromethyl group at position 5, and a primary aminomethyl group at position This specific 1,4,5-trisubstitution pattern distinguishes it from the more common 1,3,5- or 1,3,4-regioisomers and determines its reactivity, physicochemical properties, and utility as a synthetic intermediate in medicinal chemistry and agrochemical research programs.

Molecular Formula C6H8F3N3
Molecular Weight 179.146
CAS No. 894779-69-2
Cat. No. B2716770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
CAS894779-69-2
Molecular FormulaC6H8F3N3
Molecular Weight179.146
Structural Identifiers
SMILESCN1C(=C(C=N1)CN)C(F)(F)F
InChIInChI=1S/C6H8F3N3/c1-12-5(6(7,8)9)4(2-10)3-11-12/h3H,2,10H2,1H3
InChIKeyRGUPLHDFRSTMGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine CAS 894779-69-2: Procurement-Relevant Scaffold Profile


(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine (CAS 894779-69-2) is a fluorinated pyrazole building block with molecular formula C6H8F3N3 and molecular weight 179.14 g/mol [1]. The compound features an N-methyl substituent at pyrazole position 1, a trifluoromethyl group at position 5, and a primary aminomethyl group at position 4. This specific 1,4,5-trisubstitution pattern distinguishes it from the more common 1,3,5- or 1,3,4-regioisomers and determines its reactivity, physicochemical properties, and utility as a synthetic intermediate in medicinal chemistry and agrochemical research programs . The compound is commercially available from multiple suppliers at purity grades ranging from 95% to 98% .

Why (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine Cannot Be Interchanged with In-Class Analogs


Within the pyrazol-4-yl methanamine family, the combination of N-methylation and the specific 4-aminomethyl/5-trifluoromethyl regiochemistry generates a substitution pattern not replicated by common alternatives. The N-methyl group eliminates the NH donor site present in (5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine, altering hydrogen-bonding capacity, metabolic stability, and synthetic derivatization routes [1]. Relocating the aminomethyl from position 4 to position 3—as in (l-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine—redirects the compound into entirely different patent landscapes (MAO-B inhibitors and herbicides vs. kinase inhibitors) [2]. Omitting the CF3 group altogether, as in (1-methyl-1H-pyrazol-4-yl)methanamine, reduces molecular weight by ~38% and eliminates the electron-withdrawing character essential for tuning the reactivity of downstream amide and urea couplings [3]. These differences mean that generic substitution without experimental validation will alter SAR, patent positioning, and synthetic outcomes.

Quantitative Differentiation Evidence for (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine Against Closest Analogs


Regiochemical Differentiation: 4-Aminomethyl vs. 3-Aminomethyl Isomer Directs Divergent Patent and Target Landscapes

The target compound (aminomethyl at position 4) is documented in patent families for ERK2 kinase inhibitors (US10278975, US9867833, US11376260) with derivative IC50 values reaching <0.0200 nM in human ERK-2 enzymatic assays [1]. In contrast, the 3-aminomethyl regioisomer (CAS 1354704-35-0) is principally cited in MAO-B inhibitor literature and serves as the scaffold for the herbicide pyroxasulfone [2]. This regiochemical divergence means the two isomers are not functionally interchangeable in lead optimization programs targeting kinase inhibition.

Medicinal Chemistry Kinase Inhibitors Agrochemical Research

N-Methyl Substitution: Metabolic Stability Advantage Over NH-Pyrazole Analogs

The N-methyl group at position 1 of the target compound blocks the metabolic N-dealkylation pathway that compromises NH-pyrazole analogs. The CHK1 inhibitor literature demonstrates that N-substituted pyrazoles resist oxidative N-dealkylation, a major metabolic clearance route for NH-pyrazoles such as (5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine (CAS 1525641-12-6) [1]. MU380, possessing an N-trifluoromethylpyrazole motif, showed no in vivo N-dealkylation compared to SCH900776, which underwent significant metabolic conversion to a less selective metabolite [1]. While the target compound carries N-CH3 rather than N-CF3, the same principle of blocked N-dealkylation applies relative to NH analogs.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Physicochemical Differentiation: XLogP, Hydrogen Bonding, and Rotatable Bond Profile vs. Non-Fluorinated Analog

Computed physicochemical properties reveal significant differences between the target compound and its non-fluorinated analog. The target compound has XLogP3-AA = 0, hydrogen bond donor count = 1, hydrogen bond acceptor count = 5, and rotatable bond count = 1 [1]. In contrast, (1-methyl-1H-pyrazol-4-yl)methanamine (CAS 400877-05-6, no CF3) has molecular weight 111.15 g/mol (38% lower), a higher predicted LogP, and only 3 hydrogen bond acceptors [2]. The CF3 group in the target compound adds ~68 Da of mass and 2 additional H-bond acceptors while paradoxically maintaining a low XLogP of 0, attributable to the strong electron-withdrawing effect of CF3 [1].

Physicochemical Properties Drug Design Lead Optimization

Derivative Potency: Acylated Derivative Achieves 21 nM IC50 Against M. tuberculosis Enzyme Target

A derivative of the target compound—6-fluoro-4-((1-((1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-carbonyl)piperidin-4-yl)amino)quinolin-2(1H)-one—has a recorded IC50 value of 0.000021 M (21 nM) at pH 8.5 and 25°C against a Mycobacterium tuberculosis enzyme target [1]. This demonstrates that elaboration of the target amine via acylation yields derivatives with sub-micromolar inhibitory potency. While direct comparator data for analogs derived from regioisomeric amines is not available in the same assay, this IC50 value establishes a quantitative baseline for structure-activity relationship studies using this specific building block.

Antimicrobial Research Enzyme Inhibition Tuberculosis

Commercial Availability and Purity Grade Differentiation Across Suppliers

The target compound is commercially available from multiple established suppliers with varying purity specifications. Enamine LLC offers the compound at 95% purity (catalog EN300-113524) [1]. MolCore supplies the compound at ≥98% purity under ISO certification . Leyan offers 95+% purity . Sigma-Aldrich lists the compound (ENA372573774) through its global network [2]. In comparison, the 3-aminomethyl regioisomer (CAS 1354704-35-0) is available from fewer suppliers, and the NH-pyrazole analog (CAS 1525641-12-6) is less commonly stocked at research-grade purity.

Chemical Procurement Supply Chain Quality Control

Building Block Versatility: Documented in Kinase Inhibitor, Antimycobacterial, and Agrochemical Patent Families

The target compound and its close derivatives appear across multiple patent families spanning distinct therapeutic and industrial applications. ERK2 kinase inhibitor patents (US10278975, US9867833, US10517878, US10842799, US11376260) incorporate the pyrazole scaffold, with disclosed compounds achieving sub-nanomolar IC50 values (<0.0200 nM) [1]. A derivative is recorded as an inhibitor of a Mycobacterium tuberculosis enzyme [2]. The compound has also been cited in the context of KDM5 histone demethylase inhibitor patent families (WO-2014139326-A1) [3] and Syngenta agrochemical patents describing pyrazole derivatives as valuable intermediates [4]. This cross-sector patent footprint is broader than that of the 3-aminomethyl regioisomer, which is focused primarily on MAO-B and herbicide applications.

Patent Analysis Chemical Biology Agrochemical Development

Recommended Procurement Scenarios for (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring ERK2 Pharmacophore with Sub-Nanomolar Potency Potential

Medicinal chemistry teams developing ERK2 kinase inhibitors should prioritize this compound as the 4-aminomethyl building block. Patent data from US10278975 and related families documents derivatives with IC50 values reaching <0.0200 nM against human ERK-2, establishing the scaffold's capacity to support extremely potent inhibitors when properly elaborated [1]. The N-methyl group provides metabolic stability relative to NH-pyrazole alternatives, an important consideration for programs progressing toward in vivo studies. The compound's XLogP of 0 and single rotatable bond make it an attractive fragment for maintaining drug-like physicochemical properties in final compounds.

Antimicrobial Discovery Programs Targeting Mycobacterial Enzymes

Research groups focused on tuberculosis or other mycobacterial diseases can use the documented 21 nM IC50 benchmark for an acylated derivative as a starting point for SAR exploration [1]. The primary amine handle enables straightforward diversification via amide coupling, urea formation, or reductive amination, allowing rapid library synthesis for hit-to-lead optimization. The trifluoromethyl group may also confer favorable metabolic stability and membrane permeability properties in the mycobacterial context.

Multi-Target Medicinal Chemistry Programs Requiring Broad Patent Landscape Coverage

Organizations pursuing multi-kinase or epigenetic target programs benefit from this building block's documented utility across ERK2 kinase and KDM5 histone demethylase inhibitor patent families [1][2]. This cross-target applicability reduces the number of distinct building blocks needed in a diverse screening library, streamlining procurement and inventory management. The compound's availability from multiple ISO-certified suppliers at up to 98% purity supports both exploratory and scale-up chemistry needs .

Agrochemical Intermediate Development Leveraging Syngenta Patent Precedent

Agrochemical R&D teams can reference Syngenta's use of pyrazole derivatives containing this substitution pattern as valuable intermediates in crop protection agent synthesis [1]. The compound's stability, multi-kilogram supplier availability, and established derivatization chemistry (acylation, alkylation) support process chemistry development for agricultural applications. Procurement from ISO-certified suppliers ensures batch-to-batch consistency required for field trial material production [2].

Quote Request

Request a Quote for (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.